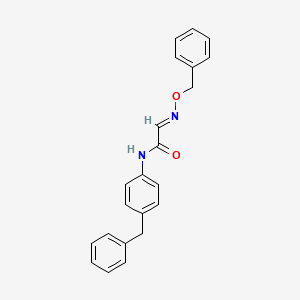
(Z)-2-((Benzyloxy)imino)-N-(4-benzylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-((Benzyloxy)imino)-N-(4-benzylphenyl)acetamide is an organic compound with a complex structure that includes benzyloxy and benzylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((Benzyloxy)imino)-N-(4-benzylphenyl)acetamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of benzyloxyamine with N-(4-benzylphenyl)acetamide in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((Benzyloxy)imino)-N-(4-benzylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amine).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxyimino derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((Benzyloxy)imino)-N-(4-benzylphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be used in studies related to enzyme inhibition or as a ligand in binding studies. Its structure allows it to interact with various biological molecules, making it useful in biochemical research.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Research is ongoing to explore its effects on various biological targets and its potential use in treating diseases.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-2-((Benzyloxy)imino)-N-(4-benzylphenyl)acetamide involves its interaction with specific molecular targets. This interaction can lead to changes in the activity of enzymes or receptors, resulting in various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-((Benzyloxy)imino)-N-(4-methylphenyl)acetamide
- (Z)-2-((Benzyloxy)imino)-N-(4-ethylphenyl)acetamide
- (Z)-2-((Benzyloxy)imino)-N-(4-propylphenyl)acetamide
Uniqueness
(Z)-2-((Benzyloxy)imino)-N-(4-benzylphenyl)acetamide is unique due to the presence of the benzylphenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more useful in certain applications.
Properties
Molecular Formula |
C22H20N2O2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(2E)-N-(4-benzylphenyl)-2-phenylmethoxyiminoacetamide |
InChI |
InChI=1S/C22H20N2O2/c25-22(16-23-26-17-20-9-5-2-6-10-20)24-21-13-11-19(12-14-21)15-18-7-3-1-4-8-18/h1-14,16H,15,17H2,(H,24,25)/b23-16+ |
InChI Key |
LSJYQWUVOIYEJC-XQNSMLJCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)/C=N/OCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)C=NOCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















